![molecular formula C17H27NO4 B13447915 N-[(-)-Jasmonoyl]-(L)-valine](/img/structure/B13447915.png)
N-[(-)-Jasmonoyl]-(L)-valine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(-)-Jasmonoyl]-(L)-valine is a conjugate of jasmonic acid and the amino acid valine. Jasmonic acid is a plant hormone that plays a crucial role in plant defense mechanisms, growth, and development. The conjugation with valine enhances the biological activity of jasmonic acid, making this compound an important compound in plant biology and agricultural research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(-)-Jasmonoyl]-(L)-valine typically involves the esterification of jasmonic acid with valine. This process can be carried out using various coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions. The reaction is usually performed in an organic solvent like dichloromethane or dimethylformamide (DMF) at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One approach could be the use of biocatalysts or enzymes to facilitate the esterification process, thereby reducing the need for hazardous chemicals and harsh reaction conditions. Additionally, continuous flow reactors could be employed to enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(-)-Jasmonoyl]-(L)-valine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in the compound, potentially altering its activity.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of functionalized compounds.
Wissenschaftliche Forschungsanwendungen
N-[(-)-Jasmonoyl]-(L)-valine has a wide array of applications in scientific research:
Chemistry: It is used as a model compound to study esterification and conjugation reactions.
Biology: The compound is crucial in understanding plant defense mechanisms and stress responses.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in modulating immune responses.
Industry: It is used in agricultural biotechnology to develop pest-resistant crops and enhance plant growth.
Wirkmechanismus
N-[(-)-Jasmonoyl]-(L)-valine exerts its effects primarily through the jasmonate signaling pathway. Upon binding to its receptor, the compound activates a cascade of molecular events that lead to the expression of defense-related genes. This involves the interaction with transcription factors and the modulation of various signaling molecules, ultimately enhancing the plant’s ability to resist biotic and abiotic stresses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl jasmonate: Another conjugate of jasmonic acid, but with methanol instead of valine.
Jasmonic acid: The parent compound without any conjugation.
Jasmonoyl-isoleucine: A similar conjugate with the amino acid isoleucine.
Uniqueness
N-[(-)-Jasmonoyl]-(L)-valine is unique due to its specific conjugation with valine, which enhances its stability and biological activity compared to other jasmonic acid derivatives. This makes it particularly effective in modulating plant defense mechanisms and growth processes.
Eigenschaften
Molekularformel |
C17H27NO4 |
|---|---|
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
(2S)-3-methyl-2-[[2-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetyl]amino]butanoic acid |
InChI |
InChI=1S/C17H27NO4/c1-4-5-6-7-13-12(8-9-14(13)19)10-15(20)18-16(11(2)3)17(21)22/h5-6,11-13,16H,4,7-10H2,1-3H3,(H,18,20)(H,21,22)/b6-5-/t12-,13-,16-/m0/s1 |
InChI-Schlüssel |
LZPFFKBGBPBJAW-OLTVGNICSA-N |
Isomerische SMILES |
CC/C=C\C[C@H]1[C@@H](CCC1=O)CC(=O)N[C@@H](C(C)C)C(=O)O |
Kanonische SMILES |
CCC=CCC1C(CCC1=O)CC(=O)NC(C(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4-difluorobutanoic acid](/img/structure/B13447835.png)
![3-({6-bromoimidazo[1,2-a]pyridin-3-yl}methylidene)-6-chloro-2,3-dihydro-1H-indol-2-one](/img/structure/B13447842.png)
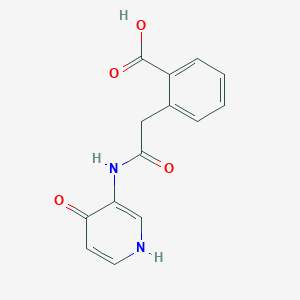
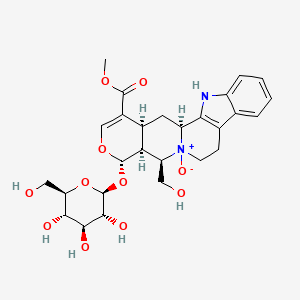

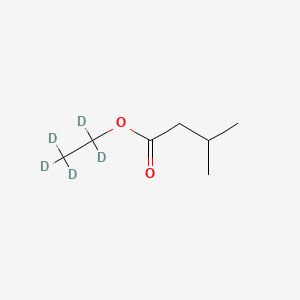

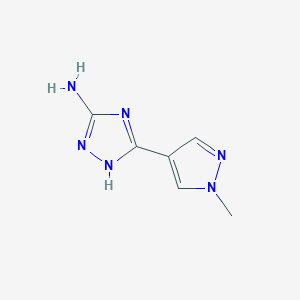
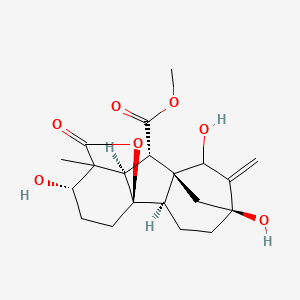
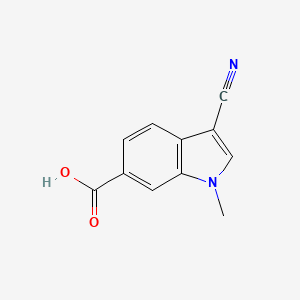
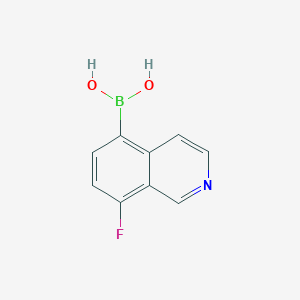
![2-{6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride](/img/structure/B13447922.png)
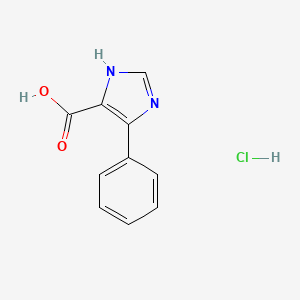
![N-[(1S,2R)-2-phenylcyclopropyl]acetamide](/img/structure/B13447945.png)
